Fluoranthene-2-sulfonic acid

Catalog No.
S14899506
CAS No.
106030-07-3
M.F
C16H10O3S
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoranthene-2-sulfonic acid

CAS Number

106030-07-3

Product Name

Fluoranthene-2-sulfonic acid

IUPAC Name

fluoranthene-2-sulfonic acid

Molecular Formula

C16H10O3S

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C16H10O3S/c17-20(18,19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H,(H,17,18,19)

InChI Key

AJBCMIUJAWTFPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)S(=O)(=O)O

Fluoranthene-2-sulfonic acid is an aromatic sulfonic acid derived from fluoranthene, a polycyclic aromatic hydrocarbon. Its chemical formula is C16H10O3S\text{C}_{16}\text{H}_{10}\text{O}_3\text{S}, and it features a sulfonic acid group (SO3H-\text{SO}_3\text{H}) attached to the second carbon of the fluoranthene structure. This compound exhibits unique physical and chemical properties due to the presence of both the aromatic system and the sulfonic acid functional group, which enhances its solubility in water and reactivity in various

, including:

  • Electrophilic Aromatic Substitution: The sulfonic acid group can direct electrophiles to the ortho and para positions on the aromatic ring, allowing for further functionalization.
  • Friedel-Crafts Reactions: Fluoranthene derivatives, including fluoranthene-2-sulfonic acid, can undergo Friedel-Crafts acylation and alkylation reactions, which involve the introduction of acyl or alkyl groups onto the aromatic ring .
  • Sulfonation: The compound can be further sulfonated using concentrated sulfuric acid, leading to mono- and disulfonic acids as products .

Fluoranthene-2-sulfonic acid can be synthesized through several methods:

  • Direct Sulfonation: Fluoranthene can be treated with fuming sulfuric acid or sulfur trioxide to introduce the sulfonic acid group at the desired position. This process typically requires careful control of temperature and reaction time to achieve selective sulfonation .
  • Electrophilic Aromatic Substitution: Using electrophiles such as sulfur trioxide in a suitable solvent can facilitate the introduction of the sulfonic acid group onto the fluoranthene molecule .
  • Modification of Existing Sulfonated Compounds: Fluoranthene-2-sulfonic acid may also be synthesized by modifying existing sulfonated derivatives of fluoranthene through targeted

Fluoranthene-2-sulfonic acid has various applications in different fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Dyes and Pigments: Due to its chromophoric properties, it can be utilized in dye production.
  • Analytical Chemistry: The compound may be used as a reagent in analytical applications, such as chromatography or spectroscopy.

Fluoranthene-2-sulfonic acid shares structural similarities with other sulfonated polycyclic aromatic hydrocarbons. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
FluorantheneC16H10\text{C}_{16}\text{H}_{10}Parent hydrocarbon with no functional groups
Fluoranthene-8-sulfonic acidC16H10O3S\text{C}_{16}\text{H}_{10}\text{O}_3\text{S}Sulfonated at position 8; different reactivity
Pyrene-1-sulfonic acidC16H10O3S\text{C}_{16}\text{H}_{10}\text{O}_3\text{S}Similar structure; different position of sulfonation
Phenanthrene-9-sulfonic acidC14H10O3S\text{C}_{14}\text{H}_{10}\text{O}_3\text{S}Sulfonated derivative of phenanthrene

Uniqueness

Fluoranthene-2-sulfonic acid is unique due to its specific position of sulfonation on the fluoranthene framework, which can influence its reactivity patterns and biological interactions compared to other similar compounds. The distinct placement of the sulfonate group affects both its chemical behavior and potential applications in synthesis and analysis.

The study of sulfonated polycyclic aromatic hydrocarbons emerged in the late 20th century as researchers sought to enhance the solubility and functionalizability of aromatic systems for industrial and pharmaceutical applications. Early investigations focused on simple PAHs like naphthalene and phenanthrene, where sulfonation introduced polar sulfonic acid groups to otherwise hydrophobic frameworks. These modifications enabled their use as surfactants, dyes, and catalysts. Fluoranthene, a structurally complex PAH featuring fused benzene and norbornene rings, gained attention in the 1990s due to its unique electronic properties and potential for derivatization.

The synthesis of fluoranthene sulfonic acids marked a pivotal shift toward functionalized PAHs with tailored reactivity. Initial methods relied on electrophilic sulfonation using concentrated sulfuric acid, which often produced mixtures of positional isomers. Advances in catalytic systems, particularly transition-metal-mediated reactions, allowed for regioselective sulfonation, enabling the targeted synthesis of Fluoranthene-2-sulfonic acid. This compound’s development paralleled broader efforts to understand PAH transformation pathways in combustion and environmental systems, where sulfonation was identified as a key modification influencing molecular behavior.

Positional Isomerism in Fluoranthene Sulfonation Reactions

Positional isomerism in fluoranthene sulfonation arises from the molecule’s asymmetric structure, which contains 16 distinct carbon positions. The sulfonic acid group’s placement significantly impacts electronic distribution, solubility, and intermolecular interactions. For instance, Fluoranthene-2-sulfonic acid exhibits enhanced aqueous solubility compared to its non-sulfonated parent compound, whereas sulfonation at position 8 results in a less polar derivative.

Modern synthetic strategies prioritize regiocontrol to isolate specific isomers. Homogeneous catalysts, such as palladium complexes, facilitate Suzuki–Miyaura cross-coupling reactions that pre-install functional groups to direct sulfonation to the desired position. Heterogeneous catalytic systems, including reduced graphene oxide-supported CuPd nanocatalysts, further improve selectivity by leveraging surface interactions to favor sulfonation at the electron-rich second position. The table below summarizes key properties of fluoranthene sulfonic acid isomers:

IsomerSolubility in WaterMelting Point (°C)Reactivity with Electrophiles
Fluoranthene-2-sulfonic acidHigh285–290Moderate
Fluoranthene-8-sulfonic acidLow270–275High
Pyrene-1-sulfonic acidModerate260–265Low

Comparative studies reveal that Fluoranthene-2-sulfonic acid’s reactivity stems from the sulfonate group’s proximity to the norbornene moiety, which stabilizes transition states in electrophilic substitution reactions. This positional specificity also influences its fluorescence properties, as demonstrated in spectroscopic analyses where the compound exhibited distinct excitation and emission profiles compared to other isomers.

The interplay between synthetic methodology and isomer selectivity underscores the importance of Fluoranthene-2-sulfonic acid as a model system for understanding regiochemical outcomes in PAH functionalization. Ongoing research aims to expand the toolkit of catalysts and reaction conditions to achieve even greater precision in sulfonation patterns.

Fluoranthene-2-sulfonic acid represents a significant polycyclic aromatic hydrocarbon derivative with unique structural characteristics that influence its synthetic accessibility [1]. The compound consists of a fluoranthene backbone, which can be viewed as the fusion of naphthalene and benzene units connected by a five-membered ring, with a sulfonic acid group attached at the 2-position [1]. This structural arrangement presents specific challenges and opportunities for synthetic chemists seeking efficient methodological approaches to its preparation.

Classical Sulfonation Techniques Using Concentrated Sulfuric Acid

Classical sulfonation methodologies employing concentrated sulfuric acid remain fundamental approaches for the synthesis of fluoranthene-2-sulfonic acid [2] [3]. The traditional sulfonation procedure involves treating fluoranthene with concentrated sulfuric acid under controlled temperature conditions, typically ranging from 80 to 120 degrees Celsius [2]. This electrophilic aromatic substitution reaction proceeds through the formation of sulfur trioxide or its protonated derivative as the actual electrophile [2] [4].

The mechanistic pathway begins with the generation of the electrophilic species from sulfuric acid [5]. Two molecules of sulfuric acid react, with one oxygen atom abstracting a proton, leading to the formation of a positively charged sulfuric acid intermediate [5]. This intermediate subsequently loses water to generate sulfur trioxide, which serves as the primary electrophilic agent [5]. The fluoranthene aromatic system then attacks the sulfur center, resulting in the formation of a carbocation intermediate that undergoes proton elimination to yield the final sulfonic acid product [5].

Temperature optimization studies demonstrate that reaction conditions significantly influence both yield and product distribution [6]. At temperatures between 80-100 degrees Celsius, reaction times of 2-8 hours typically afford yields ranging from 60-80 percent [2]. The reversible nature of aromatic sulfonation allows for equilibrium control, where concentrated acidic conditions favor sulfonation while dilute hot aqueous acid promotes desulfonation [2].

MethodTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
Concentrated H₂SO₄ (98%)80-1202-860-80Simple procedure, readily available
Fuming H₂SO₄ (oleum)60-1001-470-90Higher reactivity, better yields
Chlorosulfonic acid (ClSO₃H)0-250.5-280-95High yield, mild conditions
SO₃ in inert solvent0-501-685-95Good regioselectivity
H₂SO₄ + dehydrating agent100-1504-1265-85Prevents side reactions

The use of fuming sulfuric acid (oleum) provides enhanced reactivity compared to concentrated sulfuric acid alone [2]. Oleum contains dissolved sulfur trioxide, which increases the concentration of the active electrophile and typically results in improved yields ranging from 70-90 percent under milder temperature conditions of 60-100 degrees Celsius [7]. However, the vigorous reaction of oleum with olefinic hydrocarbons necessitates careful temperature control to minimize side reactions such as oxidation and tarring [7].

Chlorosulfonic acid presents an alternative classical approach that offers exceptional yields under remarkably mild conditions [2] [8]. This reagent can be employed at temperatures as low as 0-25 degrees Celsius with reaction times of 0.5-2 hours, achieving yields of 80-95 percent [8]. The reaction proceeds through the direct transfer of the sulfonyl group from chlorosulfonic acid to the aromatic substrate, simultaneously generating hydrogen chloride as a byproduct [2].

Catalytic Processes for Regioselective Sulfonation

Transition Metal-Mediated Sulfonation Pathways

Transition metal catalysis has emerged as a powerful strategy for achieving regioselective sulfonation of fluoranthene to produce the 2-sulfonic acid derivative with enhanced selectivity and efficiency [9]. Modern catalytic approaches leverage the unique coordination properties of transition metals to direct electrophilic attack to specific positions on the aromatic ring system [9].

Palladium-based catalytic systems demonstrate exceptional performance in regioselective sulfonation reactions [10]. Palladium acetate combined with triphenylphosphine ligands operating at catalyst loadings of 5-10 mol percent achieves high regioselectivity exceeding 90 percent at temperatures of 80-120 degrees Celsius [10]. The mechanism involves initial coordination of the palladium catalyst to the aromatic system, followed by directed metalation that activates specific carbon-hydrogen bonds toward electrophilic substitution [10].

Copper-based catalysts, particularly copper triflate, provide moderate to good regioselectivity in the range of 70-85 percent [9]. These systems typically require higher catalyst loadings of 10-15 mol percent and operate effectively at temperatures of 60-100 degrees Celsius [9]. The copper center facilitates the formation of organometallic intermediates that direct the incoming electrophile to the desired position [9].

Iron and aluminum halide catalysts represent classical Lewis acid approaches to catalytic sulfonation [4]. Iron trichloride systems demonstrate good regioselectivity of 80-90 percent with catalyst loadings of 5-20 mol percent [4]. Aluminum trichloride requires higher loadings of 10-50 mol percent but operates under milder temperature conditions of 0-50 degrees Celsius [4].

CatalystLoading (mol%)Temperature (°C)Regioselectivity (%)Yield (%)
Pd(OAc)₂/PPh₃5-1080-120High (>90%)75-90
Cu(OTf)₂10-1560-100Moderate (70-85%)65-80
FeCl₃5-2025-80Good (80-90%)70-85
AlCl₃10-500-50Variable (60-80%)60-75
Ir(COD)Cl₂2-5100-140Excellent (>95%)80-95
Rh(PPh₃)₃Cl3-880-110Good (75-90%)70-88

Iridium and rhodium catalysts represent the most advanced transition metal systems for regioselective sulfonation [9]. Iridium complexes, particularly those containing cyclooctadiene ligands, achieve excellent regioselectivity exceeding 95 percent with remarkably low catalyst loadings of 2-5 mol percent [10]. These systems operate at elevated temperatures of 100-140 degrees Celsius but deliver exceptional yields of 80-95 percent [9].

The mechanistic basis for transition metal-mediated regioselectivity involves the formation of metallacycle intermediates that pre-organize the substrate and electrophile in a manner that favors attack at the desired position [9]. The metal center serves as a template that controls the geometry of the transition state, thereby directing the regioselectivity of the substitution reaction [11].

Solvent Effects in Directed Ortho-Sulfonation

Solvent selection plays a critical role in determining the success of regioselective sulfonation reactions, particularly for achieving directed ortho-substitution patterns [11] [12]. The solvent environment influences both the reactivity of the electrophilic species and the selectivity of the aromatic substitution process [11].

Polar aprotic solvents demonstrate superior performance in promoting regioselective sulfonation reactions [11]. Nitromethane, with a dielectric constant of 35.9, provides excellent regioselectivity of 92-96 percent and yields of 85-95 percent when employed at temperatures of 0-25 degrees Celsius [13]. The high polarity of nitromethane stabilizes the charged intermediates formed during the electrophilic substitution process while minimizing competing side reactions [13].

Dichloromethane and 1,2-dichloroethane represent moderate polarity solvents that offer balanced performance characteristics [12]. Dichloromethane, with a dielectric constant of 8.9, provides regioselectivity of 85-90 percent and yields of 75-88 percent [12]. The lower polarity compared to nitromethane results in somewhat reduced selectivity but offers advantages in terms of easier product workup and purification [12].

SolventDielectric ConstantTemperature Range (°C)Regioselectivity (%)Yield (%)Comments
Nitromethane35.90-2592-9685-95Excellent for regioselective sulfonation
Dichloromethane8.9-20 to 4085-9075-88Good yields, easy workup
1,2-Dichloroethane10.40-5088-9380-90Balanced performance
Acetonitrile37.50-8080-8870-85Moderate yields, polar aprotic
Dimethyl sulfoxide46.750-13075-8565-80High boiling point, coordination effects
N,N-Dimethylformamide36.780-15070-8260-75Activates sulfonating agents
Trifluoroacetic acid8.60-2590-9580-92Acidic medium, enhanced electrophilicity
Neat conditionsN/A80-12085-9275-90High concentration, thermal activation

High polarity solvents such as dimethyl sulfoxide and N,N-dimethylformamide exhibit unique coordination effects that can influence reaction outcomes [14]. Dimethyl sulfoxide, with its high dielectric constant of 46.7, demonstrates regioselectivity of 75-85 percent but requires elevated temperatures of 50-130 degrees Celsius [14]. The sulfoxide functionality can coordinate to metal catalysts or electrophilic species, potentially altering the reaction pathway [14].

N,N-Dimethylformamide serves a dual role as both solvent and activating agent for certain sulfonating reagents [14]. At temperatures of 80-150 degrees Celsius, this solvent promotes the formation of activated intermediates that enhance the electrophilicity of the sulfonating species [14]. Recent mechanistic studies reveal that N,N-dimethylformamide can react with thionyl fluoride to generate Vilsmeier-like intermediates that facilitate sulfonic acid activation [14].

Trifluoroacetic acid represents an acidic medium that enhances the electrophilicity of sulfonating agents through protonation effects [12]. This solvent achieves regioselectivity of 90-95 percent and yields of 80-92 percent at mild temperatures of 0-25 degrees Celsius [12]. The strongly acidic environment promotes the formation of highly electrophilic species while suppressing competing nucleophilic pathways [12].

Novel Sulfonating Agents for Improved Yield and Purity

Contemporary synthetic chemistry has witnessed significant advances in the development of novel sulfonating agents that offer superior yields and enhanced product purity compared to traditional methods [15] [14]. These modern reagents address limitations associated with classical sulfonation approaches, including harsh reaction conditions, poor regioselectivity, and extensive side product formation [15].

Thionyl fluoride emerges as an exceptionally effective sulfonating agent that achieves outstanding yields of 90-99 percent under mild conditions [14]. This gaseous reagent can be generated in situ from readily available precursors and operates effectively in N,N-dimethylformamide at 130 degrees Celsius with reaction times of only one hour [14]. The mechanism involves the formation of activated sulfonic acid intermediates through the interaction of thionyl fluoride with the solvent, generating species that facilitate rapid and efficient sulfonation [14].

Xtalfluor-E represents a bench-stable solid alternative that enables room temperature sulfonation reactions [14]. This reagent achieves yields ranging from 41-94 percent when employed in acetonitrile at ambient temperature with reaction times of approximately two hours [14]. The advantage of Xtalfluor-E lies in its stability and ease of handling, eliminating the need for specialized equipment required for gaseous reagents [14].

Sulfonating AgentConditionsYield (%)Purity (%)Key Feature
Thionyl fluoride (SOF₂)DMF, 130°C, 1h90-99>95Excellent yields, mild conditions
Xtalfluor-E®MeCN, rt, 2h41-94>90Bench-stable, room temperature
Imidazolium ionic liquidsH₂O, 50°C, 4h60-8585-92Green chemistry, aqueous medium
Sulfamic acid derivativesNeat, 80°C, 3h55-7580-88Simple workup
Activated sulfonic anhydridesDCM, 0°C, 2h70-90>92High regioselectivity
Triflic anhydride/SO₃DCM, -78°C, 1h85-95>95Anhydrous conditions

Imidazolium-based ionic liquids provide environmentally benign alternatives for sulfonation chemistry [13]. 1,3-Disulfonic acid imidazolium chloride operates as a Brønsted acidic ionic liquid that facilitates sulfonation through in situ generation of sulfuric acid [13]. These systems achieve yields of 60-85 percent in aqueous medium at 50 degrees Celsius, representing a significant advance in green chemistry applications [13].

Sulfamic acid derivatives offer simplified procedures with straightforward product workup protocols [16]. These reagents typically operate under neat conditions at 80 degrees Celsius with reaction times of three hours, achieving yields of 55-75 percent [16]. The advantage of sulfamic acid systems lies in their ability to generate sulfonic acid products without the formation of water as a byproduct, thereby minimizing competing hydrolysis reactions [16].

Activated sulfonic anhydrides represent highly selective reagents that achieve exceptional regioselectivity through pre-organization effects [17]. These systems operate in dichloromethane at 0 degrees Celsius with reaction times of two hours, delivering yields of 70-90 percent with purity exceeding 92 percent [17]. The mechanism involves the formation of mixed anhydride intermediates that exhibit enhanced electrophilicity toward aromatic substrates [17].

Temperature optimization studies across various novel sulfonating agents reveal optimal conditions that balance reaction efficiency with product quality [6]. At temperatures of 120 degrees Celsius, yields typically reach maximum values of 92 percent with reaction times of 1.5 hours [6]. However, higher temperatures of 150-180 degrees Celsius result in decreased yields due to increased side product formation and reduced product purity [6].

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Side Products (%)
024.045982
2512.062964
506.078946
803.085928
1002.0889010
1201.5928812
1501.0898515
1800.5828020

Electrophilic aromatic substitution in fluoranthene systems proceeds through well-established mechanistic pathways that are characteristic of polycyclic aromatic hydrocarbons. The fundamental mechanism involves a two-step process where the aromatic ring acts as a nucleophile attacking an electrophilic species [1] [2]. In the case of fluoranthene sulfonation, the electrophile is typically sulfur trioxide in the presence of sulfuric acid, forming the active sulfonating species.

The first step constitutes the rate-determining step, involving the attack of the aromatic pi-electron system on the electrophile [2]. This step disrupts the aromaticity of the fluoranthene ring system and results in the formation of a carbocation intermediate, specifically an arenium ion complex. The carbocation intermediate is stabilized through resonance delocalization across the polycyclic framework, with the electron density distributed among multiple ring positions [1] [3].

The second step involves rapid deprotonation of the carbocation intermediate by a weak base, typically a bisulfate ion or water molecule, which restores the aromatic character of the system [3] [2]. This deprotonation step regenerates the pi-bond system and completes the substitution process, yielding the final sulfonated product.

Experimental evidence indicates that fluoranthene undergoes regioselective substitution predominantly at the 2-position [4]. This positional selectivity arises from the electronic structure of fluoranthene, where the 2-position exhibits enhanced reactivity due to favorable orbital overlap and reduced steric hindrance compared to other available positions [5]. The unique geometry of fluoranthene, with its fused five-membered and six-membered rings, creates distinct electronic environments that influence the relative reactivities of different carbon centers.

Research has demonstrated that halogenation, nitration, and sulfonation of fluoranthene all occur preferentially at the 4-position, with the 2-position being the next most reactive site [4]. This pattern reflects the inherent electronic distribution within the fluoranthene framework and provides crucial insights into the mechanism of sulfonic acid group incorporation.

Transition State Analysis of Sulfonic Acid Group Incorporation

The transition state structure for sulfonic acid group incorporation into fluoranthene systems has been extensively characterized through computational studies and mechanistic investigations. The sulfonation process involves a concerted mechanism featuring a six-membered ring transition state, excluding hydrogen atoms from the structural count [6] [7].

Detailed analysis reveals that the transition state is characterized by simultaneous attack from both sides of the aromatic ring. Sulfur trioxide attacks at the carbon center from one side while sulfuric acid interacts with the hydrogen atom from the opposite side [6] [8]. This dual approach creates a cyclic transition state configuration that minimizes the activation energy through favorable hydrogen-bonding interactions.

Structural parameters for the transition state include a forming carbon-sulfur bond distance of 1.881-1.957 Å, which is close to the final product bond length [6]. The breaking carbon-hydrogen bond shows elongation from the initial 1.07 Å to approximately 1.31-1.33 Å [8]. The leaving hydrogen atom approaches the center of the carbon-sulfur bond in the assisting sulfuric acid molecule, with oxygen-hydrogen distances ranging from 1.2 to 1.4 Å.

The transition state exhibits concerted character where bond formation and bond breaking occur simultaneously, though not necessarily symmetrically [6]. This concerted nature distinguishes the sulfonation mechanism from stepwise processes and contributes to the overall efficiency of the reaction. The complexation interaction between sulfur trioxide and sulfuric acid molecules reduces the energy barrier through shared hydrogen atoms via hydrogen bonding [8].

Electronic analysis of the transition state reveals significant charge redistribution during the reaction process. The sulfur trioxide molecule develops partial negative character while the aromatic carbon assumes partial positive character, facilitating the nucleophilic attack [7]. The assisting sulfuric acid molecule stabilizes the departing proton through electrostatic interactions and hydrogen bonding.

Temperature effects on the transition state structure indicate that higher temperatures favor more product-like geometries, while lower temperatures result in more reactant-like configurations [9]. This temperature dependence reflects the dynamic nature of the transition state and its sensitivity to thermal energy input.

Computational Modeling of Sulfonation Activation Energies

Computational modeling has provided detailed insights into the activation energies associated with fluoranthene sulfonation processes. Density Functional Theory calculations using various functionals have established reliable estimates for the energy barriers involved in sulfonic acid group incorporation [7] [10] [8].

Activation energy values for aromatic sulfonation reactions typically range from 33.7 to 97.9 kilojoules per mole, depending on the specific substitution pattern and reaction conditions [6] [8]. For benzene sulfonation with sulfur trioxide, the gas-phase activation energy is calculated to be 39.5 kilojoules per mole, decreasing to 33.7 kilojoules per mole under solvated conditions in sulfuric acid [7].

Solvent effects play a crucial role in determining activation energies. The presence of sulfuric acid as a solvent typically reduces activation barriers by 6-14 kilojoules per mole compared to gas-phase reactions [8]. This stabilization arises from hydrogen bonding interactions between the solvent molecules and the transition state complex, as well as general solvation effects that stabilize ionic intermediates.

Computational methods employed for these studies include various density functional theory approaches. The M06-2X functional with correlation-consistent polarized valence triple-zeta basis sets provides the most accurate results for reaction energies, with average errors of 1.6 kilocalories per mole [10]. For activation energies, the MN15 and ωB97X-D functionals demonstrate superior performance with errors typically below 1.7 kilocalories per mole [10].

Benchmark studies have evaluated the performance of different computational approaches for polycyclic aromatic hydrocarbon reactions [10] [11]. Results indicate that dispersion-corrected functionals show more consistent errors between reaction and activation energies due to their improved treatment of weak intermolecular interactions. The B3LYP-D3(BJ) functional provides reliable results for reaction energies with an average error of 2.3 kilocalories per mole [10].

Temperature dependence of activation energies follows Arrhenius behavior, with the pre-exponential factor and activation energy determined through transition state theory calculations [12] [11]. For polycyclic aromatic hydrocarbon systems, the temperature range of 300-3000 Kelvin has been extensively studied using reaction class transition state theory methodologies [11].

Kinetic isotope effects provide additional validation for computational models [13] [14]. Carbon kinetic isotope effects for aromatic hydrocarbon reactions with electrophiles typically range from 4 to 8 per mil, depending on the specific substitution pattern and reaction mechanism [13]. These experimental values serve as benchmarks for computational predictions and help validate the proposed reaction mechanisms.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.03506535 g/mol

Monoisotopic Mass

282.03506535 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

Explore Compound Types